Cas no 16251-41-5 (Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy-)

Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy- structure
16251-41-5 structure
Productnaam:Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy-
CAS-nummer:16251-41-5
MF:C20H22N2O6
MW:386.398485660553
CID:174922
PubChem ID:271386

Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy- Chemische en fysische eigenschappen

Naam en identificatie

    • Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy-
    • 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline
    • 1-(2'-nitro-4',5'-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
    • 1-(4,5-dimethoxy-2-nitrobenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
    • 1-(4,5-dimethoxy-2-nitro-benzyl)-6,7-dimethoxy-3,4-dihydro-isoquinoline
    • 1-(4',5'-dimethoxy-2'-nitrobenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
    • 3,4-Dihydro-6,7-dimethoxy-1-(2-nitro-4,5-dimethoxy-benzyl)isochinolin
    • AC1L6QA7
    • AC1Q1YSG
    • AR-1B1623
    • CTK4D1241
    • KST-1B0828
    • NSC114928
    • NSC-114928
    • MLS002706602
    • 16251-41-5
    • SMR001574003
    • CHEMBL1903117
    • DTXSID90297245
    • Inchi: InChI=1S/C20H22N2O6/c1-25-17-8-12-5-6-21-15(14(12)10-19(17)27-3)7-13-9-18(26-2)20(28-4)11-16(13)22(23)24/h8-11H,5-7H2,1-4H3
    • InChI-sleutel: SXTYDIOXCPSMPL-UHFFFAOYSA-N
    • LACHT: COC1C(OC)=CC(CC2C3C(=CC(OC)=C(OC)C=3)CCN=2)=C([N+]([O-])=O)C=1

Berekende eigenschappen

  • Exacte massa: 386.14786
  • Monoisotopische massa: 386.14778643g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 6
  • Complexiteit: 565
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.9
  • Topologisch pooloppervlak: 95.1Ų

Experimentele eigenschappen

  • PSA: 92.42
  • LogboekP: 3.17590
Aanbevolen leveranciers
atkchemica
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
atkchemica
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shanghai Xinsi New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.